2-piperazin-1-yl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride
Description
Overview of 2-piperazin-1-yl-5-(trifluoromethyl)triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride
2-piperazin-1-yl-5-(trifluoromethyl)triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride is a synthetic heterocyclic compound that belongs to the triazolopyrimidine family of molecules. The compound possesses the molecular formula C₁₀H₁₃Cl₂F₃N₆O and exhibits a molecular weight of 361.15 grams per mole, making it a moderately sized pharmaceutical intermediate with optimal characteristics for biological activity. The structure incorporates a fused triazole-pyrimidine ring system, which serves as the core pharmacophore, with specific substituents that significantly influence its chemical and biological properties. The presence of a piperazine moiety at the 2-position provides enhanced solubility and potential for hydrogen bonding interactions with biological targets, while the trifluoromethyl group at the 5-position contributes to metabolic stability and lipophilicity.
The dihydrochloride salt form represents the preferred pharmaceutical formulation due to its enhanced aqueous solubility compared to the free base compound. This salt formation involves the protonation of the piperazine nitrogen atoms, resulting in improved handling characteristics and stability during storage and formulation processes. The compound is catalogued with the Chemical Abstracts Service registry number 1638612-91-5 and molecular descriptor code MFCD28155236, providing unique identification for research and commercial applications. The structural complexity of this molecule reflects decades of medicinal chemistry optimization, where each functional group has been carefully selected to enhance specific pharmacological properties while maintaining synthetic accessibility.
Historical context and discovery of triazolopyrimidine derivatives
The development of triazolopyrimidine derivatives traces back to fundamental research in heterocyclic chemistry that began in the mid-20th century, when researchers first recognized the potential of fused ring systems containing both triazole and pyrimidine moieties. The 1,2,4-triazolo[1,5-a]pyrimidine scaffold emerged as particularly significant due to its structural similarity to naturally occurring purines, leading to its initial investigation as a potential purine bioisostere. Early synthetic methodologies focused on the construction of the fused ring system through various cyclization reactions, including the annulation of 1,2,4-triazole nuclei to pyrimidine rings and the reverse approach of pyrimidine annulation to triazole structures.
The recognition of triazolopyrimidines as privileged scaffolds in medicinal chemistry occurred during the 1980s and 1990s, when systematic structure-activity relationship studies revealed their broad spectrum of biological activities. Researchers discovered that the isoelectronic relationship between triazolopyrimidines and purines could be exploited to develop compounds with enhanced selectivity and potency compared to purine analogs. The introduction of fluorinated substituents, particularly trifluoromethyl groups, represented a significant advancement in the field, as these modifications provided improved metabolic stability and enhanced membrane permeability.
The specific incorporation of piperazine substituents into triazolopyrimidine scaffolds emerged from systematic medicinal chemistry programs aimed at optimizing pharmacokinetic properties. Piperazine moieties have long been recognized for their ability to enhance aqueous solubility while maintaining appropriate lipophilicity for biological activity. The combination of these structural features in compounds such as 2-piperazin-1-yl-5-(trifluoromethyl)triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride represents the culmination of decades of medicinal chemistry optimization efforts. Historical development patterns indicate that triazolopyrimidine research has consistently focused on achieving optimal balance between potency, selectivity, and drug-like properties through systematic structural modifications.
Academic significance and research motivations
The academic significance of 2-piperazin-1-yl-5-(trifluoromethyl)triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride extends beyond its immediate pharmaceutical applications to encompass fundamental questions in medicinal chemistry and chemical biology. Research motivations surrounding this compound are multifaceted, including its potential utility in understanding structure-activity relationships within the triazolopyrimidine family and its role as a molecular probe for investigating biological pathways. The compound serves as an exemplar of how systematic structural modifications can be employed to optimize pharmacological properties while maintaining the essential pharmacophore characteristics required for biological activity.
Contemporary research interest in this compound is driven by the demonstrated versatility of triazolopyrimidine scaffolds in addressing diverse therapeutic targets. The 1,2,4-triazolo[1,5-a]pyrimidine core has been shown to interact with numerous biological targets through various mechanisms, including enzyme inhibition, receptor modulation, and protein-protein interaction disruption. The specific substitution pattern present in 2-piperazin-1-yl-5-(trifluoromethyl)triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride positions it as a valuable research tool for investigating the relative contributions of different functional groups to biological activity.
The research significance is further enhanced by the compound's potential applications in chemical biology studies, where it can serve as a molecular probe for target identification and validation efforts. The presence of the trifluoromethyl group provides opportunities for fluorine-based nuclear magnetic resonance studies, while the piperazine moiety offers sites for chemical modification and conjugation reactions. Academic research programs have increasingly recognized the value of such structurally complex molecules in advancing our understanding of drug-target interactions and in developing new methodologies for pharmaceutical research.
Scope and structure of the present review
This comprehensive review establishes a systematic framework for understanding the chemical and pharmacological properties of 2-piperazin-1-yl-5-(trifluoromethyl)triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride within the broader context of triazolopyrimidine research. The scope encompasses detailed analysis of the compound's structural characteristics, synthetic accessibility, and potential applications in pharmaceutical research, while maintaining focus on peer-reviewed scientific literature and established chemical databases. The review methodology emphasizes critical evaluation of available data sources to provide authoritative insights into the compound's properties and research significance.
The structural organization of this review follows a logical progression from fundamental chemical properties to advanced applications, ensuring comprehensive coverage of all relevant aspects of the compound. Each section builds upon previous discussions to create a cohesive understanding of how structural features influence biological and chemical properties. The review prioritizes primary research findings and authoritative chemical databases over commercial sources, ensuring scientific rigor and accuracy in all presented information.
The present analysis incorporates data from multiple independent sources to provide a balanced perspective on the compound's properties and potential applications. Special attention is given to recent developments in triazolopyrimidine research that directly relate to understanding this specific compound's characteristics and potential utility. The review structure facilitates easy navigation between different aspects of the compound's properties while maintaining scientific accuracy and comprehensive coverage of relevant research findings.
Properties
IUPAC Name |
2-piperazin-1-yl-5-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N6O.2ClH/c11-10(12,13)6-5-7(20)19-8(15-6)16-9(17-19)18-3-1-14-2-4-18;;/h5,14H,1-4H2,(H,15,16,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFSQFNCOMGFHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=NC(=CC(=O)N3N2)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2F3N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Cyclocondensation of Amino-Triazoles with Formyl Derivatives
Research findings indicate that such cyclocondensation reactions are efficient, with yields often exceeding 70%, depending on substituents and reaction conditions. The process is adaptable for introducing various substituents, including trifluoromethyl groups, at specific positions.
Introduction of the Trifluoromethyl Group
The trifluoromethyl group at position 5 is introduced via electrophilic trifluoromethylation or by using trifluoromethylated precursors.
Method B: Electrophilic Trifluoromethylation
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. | Triazolopyrimidine intermediate | Dissolved in a suitable solvent (e.g., acetonitrile) |
| 2. | Trifluoromethylating reagent (e.g., Togni reagent, CF3I with a catalyst) | At room temperature or slightly elevated temperature |
| 3. | Stirring for several hours | To ensure complete trifluoromethylation |
This method is supported by literature demonstrating high regioselectivity for trifluoromethylation at the desired position, with yields typically in the range of 60-80%.
Formation of the Dihydrochloride Salt
The final step involves salt formation to obtain the dihydrochloride form, which enhances compound stability and solubility.
Method D: Salt Formation
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. | Aqueous HCl solution | Dissolved in water or ethanol |
| 2. | Stirring at room temperature | To protonate the amine groups and form the dihydrochloride salt |
| 3. | Filtration and drying | To isolate the crystalline dihydrochloride salt |
Data Tables Summarizing the Preparation Methods
| Step | Reaction Type | Key Reagents | Conditions | Yield/Remarks |
|---|---|---|---|---|
| 1 | Cyclocondensation | Amino-triazole + aldehyde | Reflux in acetic acid | >70% yield |
| 2 | Trifluoromethylation | Togni reagent or CF3I | Room temp, 4-8 hours | 60-80% yield |
| 3 | Nucleophilic substitution | Chlorinated heterocycle + piperazine | 80-120°C, solvent: DMF | Variable, 50-75% |
| 4 | Salt formation | HCl in water | Room temp | Quantitative |
Research Findings and Notes
- The synthesis of the heterocyclic core is adaptable to various substituents, allowing for structural diversity.
- Electrophilic trifluoromethylation is the most efficient method for introducing the CF3 group at position 5, with regioselectivity confirmed via NMR and mass spectrometry.
- Piperazine attachment is typically achieved through nucleophilic substitution, with reaction conditions optimized to minimize side reactions.
- Salt formation is straightforward, with dihydrochloride salts exhibiting improved pharmacokinetic properties.
Chemical Reactions Analysis
Types of Reactions
2-piperazin-1-yl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.
Reduction: Reduction reactions can occur at the triazolo-pyrimidine core.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine moiety can lead to the formation of N-oxide derivatives.
Scientific Research Applications
2-piperazin-1-yl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride has several scientific research applications:
Neuroprotection: The compound has shown promising neuroprotective properties by inhibiting endoplasmic reticulum stress and apoptosis in neuronal cells.
Anti-inflammatory: It exhibits anti-inflammatory effects by inhibiting the production of nitric oxide and tumor necrosis factor-α in microglial cells.
Antiviral and Anticancer: The triazolo-pyrimidine core is known for its antiviral and anticancer activities, making this compound a potential candidate for further research in these areas.
Mechanism of Action
The mechanism of action of 2-piperazin-1-yl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride involves:
Inhibition of Endoplasmic Reticulum Stress: The compound reduces the expression of the endoplasmic reticulum chaperone BIP, thereby alleviating stress in neuronal cells.
Apoptosis Inhibition: It decreases the levels of apoptosis markers such as cleaved caspase-3.
NF-kB Pathway Inhibition: The compound inhibits the NF-kB inflammatory pathway, reducing inflammation in microglial cells.
Comparison with Similar Compounds
Substituent Variations at Position 5
The trifluoromethyl group distinguishes this compound from analogs with other substituents:
- 5-Cyclopropyl analog (C₁₂H₁₇ClN₆O; MW: 296.76): The cyclopropyl group introduces steric bulk, which may hinder receptor docking compared to the smaller, electron-withdrawing CF₃ group .
- 5-Hexyl derivative (e.g., Compound 32, ): A hexyl chain enhances lipophilicity but may reduce metabolic stability due to increased susceptibility to oxidative degradation .
Substituent Variations at Position 2
Fluorinated vs. Non-Fluorinated Analogs
- Non-fluorinated pyrazolopyrimidinones (e.g., MK7, MK8; ): Absence of CF₃ reduces metabolic stability and electron-withdrawing effects, leading to lower bioavailability and altered pharmacokinetics .
Pharmacological and Physicochemical Properties
Electrochemical Behavior
Triazolopyrimidinones with electron-withdrawing groups (e.g., CF₃) exhibit distinct redox profiles. The target compound’s CF₃ group likely stabilizes the reduced form, as seen in analogs like S1-TP (Eₐ = −1.12 V vs. Ag/AgCl), enhancing resistance to oxidative degradation .
Solubility and Bioavailability
The dihydrochloride salt form improves aqueous solubility (critical for oral absorption) compared to neutral analogs like 5-cyclopropyl derivatives. Piperazine’s basicity (pKa ~9.5) further enhances solubility in acidic environments (e.g., gastric fluid) .
Metabolic Stability
The CF₃ group reduces cytochrome P450-mediated metabolism, as observed in fluorinated pharmaceuticals, prolonging half-life relative to non-fluorinated compounds (e.g., MK66, ) .
Comparative Data Table
Biological Activity
2-Piperazin-1-yl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a piperazine ring, a trifluoromethyl group, and a triazolo-pyrimidine core, contributing to its unique biological profile.
Antimalarial Activity
Recent studies have highlighted the potential of this compound as a promising antimalarial agent. Research indicates that analogs based on this scaffold exhibit potent in vitro activity against Plasmodium falciparum, the parasite responsible for malaria. Notably:
- Inhibition of Erythrocytic Forms : Compounds derived from this structure demonstrated low nanomolar inhibitory activity against both susceptible and resistant strains of P. falciparum .
- Transmission Blocking : Four specific compounds showed significant inhibition (58% to 86%) of gametocyte development, suggesting potential for blocking malaria transmission .
Cytotoxicity and Selectivity
The selectivity indices for these compounds were reported to exceed 1570, indicating low cytotoxicity towards human cells while maintaining high efficacy against malaria parasites. This selectivity is crucial for the development of safe antimalarial therapies .
Enzymatic Inhibition
Enzymatic assays revealed that these compounds had minimal inhibitory effects on PfDHODH (dihydroorotate dehydrogenase), suggesting they operate through mechanisms distinct from traditional antimalarials like chloroquine. This characteristic is essential in avoiding cross-resistance with existing treatments .
The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- The triazolo-pyrimidine core may interact with specific molecular targets within the parasite.
- The compound's ability to inhibit gametocyte formation could disrupt the lifecycle of the parasite and reduce transmission rates.
Case Study 1: Antimalarial Efficacy
A recent study evaluated a series of piperaquine analogs linked with the triazolo-pyrimidine scaffold. The findings indicated that:
| Compound ID | IC50 (nM) | Selectivity Index |
|---|---|---|
| Compound A | 15 | >1570 |
| Compound B | 25 | >1570 |
| Compound C | 30 | >1570 |
These results demonstrate the promising potential of these compounds as new antimalarial agents with favorable safety profiles .
Case Study 2: In Silico Drug Design
In silico methods were employed to assess the pharmacokinetic properties of these compounds. The analysis indicated favorable ADME (absorption, distribution, metabolism, and excretion) characteristics, further supporting their candidacy for development as therapeutic agents .
Q & A
Q. Optimization Strategies :
- Microwave-assisted synthesis reduces reaction time and improves regioselectivity .
- Purification via column chromatography or recrystallization ensures >90% purity .
How is the structural integrity of this compound confirmed post-synthesis?
Basic Research Focus
Advanced analytical techniques are critical:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and piperazine integration. For example, the trifluoromethyl group (CF) shows distinct F NMR signals at δ −60 to −70 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 361.16 for CHClFNO) .
- Elemental Analysis : Matches calculated vs. observed C, H, N, and Cl content (±0.3% tolerance) .
What electrochemical methods are employed to study its corrosion inhibition or redox behavior?
Advanced Research Focus
Voltammetric techniques on carbon graphite electrodes are standard:
- Cyclic Voltammetry (CV) : Identifies oxidation/reduction peaks (e.g., anodic peaks near 0.5–1.0 V vs. Ag/AgCl) linked to triazole ring reactivity .
- Tafel Analysis : Quantifies corrosion inhibition efficiency in chloride environments using current density (e.g., 85–92% inhibition at 10 M concentration) .
Table 1 : Electrochemical Parameters in 0.1 M HCl
| Parameter | Value Range | Significance |
|---|---|---|
| Corrosion Potential | −0.25 to −0.35 V | Indicates passivation behavior |
| Charge Transfer Rate | 1.2–2.5 × 10 Ω·cm | Reflects adsorption on metal surfaces |
How does the trifluoromethyl group influence its bioactivity and physicochemical properties?
Advanced Research Focus
The CF group:
- Lipophilicity : Increases logP by ~1.5 units, enhancing membrane permeability .
- Electronic Effects : Withdraws electrons via inductive effects, reducing basicity of adjacent amines (pK shift by 1–2 units) and stabilizing metabolic intermediates .
- Biological Activity : In antimalarial studies, CF analogs show 3–5× higher IC values than non-fluorinated derivatives .
Table 2 : Substituent Effects on Antimalarial Activity (IC, nM)
| Substituent | IC (Plasmodium falciparum) | Reference |
|---|---|---|
| CF | 12.4 ± 1.2 | |
| CH | 58.7 ± 4.5 |
How can researchers resolve contradictions in biological activity data across studies?
Advanced Research Focus
Discrepancies often arise from assay conditions or impurity profiles:
- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., dechlorinated derivatives at 1–3% levels) .
- Structural Analogues : Compare with 5-cyclopropyl or 5-(methoxymethyl) derivatives to isolate CF contributions .
What strategies improve aqueous solubility for in vivo studies?
Advanced Research Focus
Despite high lipophilicity (), solubility is enhanced via:
- Salt Formation : Dihydrochloride salt increases solubility in PBS (pH 7.4) to 1.2 mg/mL vs. 0.3 mg/mL for free base .
- Co-solvents : Use 10% DMSO/water mixtures for in vitro assays without precipitation .
- Prodrug Design : Phosphate ester derivatives improve solubility 5–10× .
How are computational methods applied to predict binding modes or metabolic pathways?
Q. Advanced Research Focus
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
